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Introduction

This document provides detailed application notes and protocols for the preclinical evaluation
of OXi8007, a vascular disrupting agent (VDA), in combination with cabozantinib, a multi-
tyrosine kinase inhibitor (TKI), for the treatment of kidney cancer. The rationale for this
combination therapy lies in the complementary mechanisms of action of the two agents.
0OXi8007 induces rapid vascular shutdown in the tumor core, leading to extensive necrosis.
Cabozantinib inhibits key signaling pathways (VEGFR, MET, and AXL) involved in tumor
angiogenesis, proliferation, and metastasis, potentially targeting the tumor rim and preventing
regrowth.

Mechanism of Action

0OXi8007: OXi8007 is a water-soluble phosphate prodrug of OXi8006.[1][2] Following
administration, OXi8007 is rapidly converted to its active form, OXi8006, by non-specific
phosphatases.[1] OXi8006 then acts as a potent inhibitor of tubulin assembly by binding to the
colchicine site on tubulin.[1] This disruption of the microtubule cytoskeleton in rapidly
proliferating endothelial cells within the tumor vasculature leads to a cascade of events,
including cell rounding, increased vascular permeability, and ultimately, a rapid and selective
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shutdown of blood flow to the tumor.[2] This results in extensive tumor necrosis in the core of
the tumor.[2]

Cabozantinib: Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases,
including VEGFR, MET, and AXL.[3] These receptors are critically involved in the pathogenesis
of renal cell carcinoma (RCC). Inhibition of VEGFR disrupts angiogenesis, a key process for
tumor growth and metastasis.[3] The MET and AXL pathways are implicated in tumor cell
proliferation, invasion, and the development of resistance to anti-angiogenic therapies.[3] By
targeting these multiple pathways, cabozantinib can exert a broad anti-tumor effect.

Data Presentation
In Vitro Efficacy

The following tables summarize the in vitro activity of OXi8006 (the active metabolite of
0Xi8007) and cabozantinib in relevant cell lines. Data for the combination in a kidney cancer
cell line is not readily available in the public domain and would require experimental
determination.

Table 1: In Vitro Activity of OXi8006

Cell Line Cancer Type Parameter Value Reference
MDA-MB-231 Breast Cancer GI50 32nM [1]
HUVEC _
) Endothelial GI50 41 nM [1]
(activated)
Tubulin
IC50 1.1 pM [1]
Assembly

Table 2: In Vitro Activity of Cabozantinib in Renal Cell Carcinoma Cell Lines
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Cell Line Parameter Value Reference
786-O/WT IC50 10 uM (0.6) [4]
786-0/S (sunitinib-
_ IC50 13 pM (+0.4) [4]
resistant)
~10 nM (inhibition of
293/KDR IC50 (VEGFR2) _ [5]
phosphorylation)
~10 nM (inhibition of
786-0 & A498 IC50 (MET) [6]

phosphorylation)

In Vivo Efficacy

A preclinical study evaluated the combination of OXi8007 and cabozantinib in an orthotopic
Renca-luc syngeneic mouse model of kidney cancer.

Table 3: In Vivo Efficacy of OXi8007 and Cabozantinib Combination Therapy in Renca-luc
Model

Treatment Dosing Median Significance
] ] Reference
Group Schedule Survival Time vs. Control
Not explicitly
) stated, but
Control (Saline) - - [21[7]
shorter than
treatment groups
No significant
OXi8007 alone Twice weekly tumor growth - [21[7]
delay
Cabozantinib ] Extended o
Daily ) Significant [2][7]
alone survival
OXi8007 twice
0OXig8007 + weekly, Significantly Significant vs. 1]
Cabozantinib Cabozantinib increased monotherapy
daily
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10058472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10058472/
https://www.researchgate.net/figure/Assessment-of-cabozantinibs-inhibitory-effects-on-a-the-MET-receptor-on-HGF-stimulated_fig2_304455515
https://www.jcancer.org/v07p1205.htm
https://www.benchchem.com/product/b1683792?utm_src=pdf-body
https://www.benchchem.com/product/b1683792?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11898701/
https://www.researchgate.net/publication/389334590_Evaluating_Therapeutic_Efficacy_of_the_Vascular_Disrupting_Agent_OXi8007_Against_Kidney_Cancer_in_Mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC11898701/
https://www.researchgate.net/publication/389334590_Evaluating_Therapeutic_Efficacy_of_the_Vascular_Disrupting_Agent_OXi8007_Against_Kidney_Cancer_in_Mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC11898701/
https://www.researchgate.net/publication/389334590_Evaluating_Therapeutic_Efficacy_of_the_Vascular_Disrupting_Agent_OXi8007_Against_Kidney_Cancer_in_Mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC11898701/
https://www.researchgate.net/publication/389334590_Evaluating_Therapeutic_Efficacy_of_the_Vascular_Disrupting_Agent_OXi8007_Against_Kidney_Cancer_in_Mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experimental Protocols
In Vitro Cytotoxicity Assay (Representative Protocol)

This protocol is a general guideline for determining the in vitro cytotoxicity of OXi8007 and
cabozantinib, alone and in combination, against a renal cell carcinoma cell line (e.g., Renca).

1. Cell Culture:

¢ Culture Renca cells in RPMI-1640 medium supplemented with 10% fetal bovine serum
(FBS), 0.1 mM MEM nonessential amino acids, and 1 mM sodium pyruvate at 37°C in a 5%
CO2 atmosphere.[8]

2. Cell Seeding:

e Trypsinize and count the Renca cells.

» Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 pL of culture
medium.

 Incubate the plate overnight to allow for cell attachment.

3. Drug Preparation and Treatment:

» Prepare stock solutions of OXi8007 and cabozantinib in a suitable solvent (e.g., DMSO).

o Prepare serial dilutions of each drug and the combination in culture medium.

» Remove the medium from the wells and add 100 pL of the drug dilutions. Include vehicle-
only controls.

» For combination studies, a fixed-ratio or a checkerboard matrix design can be used.

4. Incubation:
 Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
5. Cell Viability Assessment (MTT Assay):

e Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well.

e Incubate for 3-4 hours at 37°C.

e Add 100 pL of solubilization solution (e.g., 10% SDS in 0.01 M HCI) to each well.
¢ Incubate overnight at 37°C to dissolve the formazan crystals.

¢ Read the absorbance at 570 nm using a microplate reader.
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. Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC50 values for each drug and the combination using a non-linear regression
analysis.

For combination studies, calculate the Combination Index (CI) using the Chou-Talalay
method to determine if the interaction is synergistic, additive, or antagonistic.

In Vivo Orthotopic Renca-luc Syngeneic Mouse Model

This protocol is based on the methodology described for the preclinical evaluation of OXi8007

in combination with cabozantinib.[2][7]

[ERN

. Cell Line and Animal Model:

Cell Line: Renca-luc (murine renal adenocarcinoma cells expressing luciferase).
Animal Model: Male BALB/c mice (6-8 weeks old).

. Orthotopic Tumor Implantation:

Anesthetize the mice.

Make a small flank incision to expose the left kidney.

Inject 2 x 10”5 Renca-luc cells in 0.1 mL of a suitable medium (e.g., PBS or Matrigel) into the
subcapsular space of the kidney.[9]

Suture the incision.

Monitor the mice for recovery.

. Tumor Growth Monitoring:

Monitor tumor growth using bioluminescence imaging (BLI) at least once a week.
Administer luciferin to the mice and image using an in vivo imaging system.

Treatment can be initiated when the tumor bioluminescence reaches a predetermined signal
intensity (e.g., 1 x 1076 photons/s).[2]

. Drug Formulation and Administration:
OXi8007: Dissolve in saline. Administer intraperitoneally (IP) at a dose of 250 mg/kg twice

weekly.[2]
Cabozantinib: Formulate for oral administration. Administer daily.
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Control Group: Administer the respective vehicles.
. Treatment Groups:

Group 1: Vehicle control.

Group 2: OXi8007 alone.

Group 3: Cabozantinib alone.
Group 4: OXi8007 + Cabozantinib.

. Endpoint Analysis:

Tumor Growth: Monitor tumor volume via BLI throughout the study.

Survival: Monitor the mice daily and record the date of euthanasia due to tumor burden or
morbidity. The primary endpoint is typically median survival time.

Toxicity: Monitor body weight and clinical signs of toxicity.

Histology: At the end of the study, tumors can be excised for histological analysis to assess
necrosis and vascular changes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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